
3-Pyroglutamylthiazolidine-4-carboxylic acid
Descripción general
Descripción
The compound “p53 and MDM2 proteins-interaction-inhibitor (chiral)” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and the MDM2 protein. The p53 protein, encoded by the tumor suppressor gene TP53, plays a crucial role in regulating the cell cycle and preventing tumor formation. The MDM2 protein negatively regulates p53 by promoting its degradation. Inhibiting the interaction between p53 and MDM2 can restore the tumor-suppressing function of p53, making this compound a promising candidate for cancer therapy .
Aplicaciones Científicas De Investigación
The p53 and MDM2 proteins-interaction-inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study protein-protein interactions and develop new synthetic methodologies.
Biology: Employed in research to understand the role of p53 and MDM2 in cell cycle regulation and apoptosis.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p53 and MDM2 proteins-interaction-inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of spirooxindoles, which are synthesized through a series of reactions involving cyclization and functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of these inhibitors involves scaling up the synthetic routes while maintaining the purity and enantioselectivity of the final product. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
The p53 and MDM2 proteins-interaction-inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions are typically the desired inhibitors with specific functional groups that enhance their binding affinity and selectivity for the p53 and MDM2 proteins .
Mecanismo De Acción
The mechanism of action of these inhibitors involves binding to the MDM2 protein, thereby preventing its interaction with the p53 protein. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the N-terminal domain of MDM2 and the transactivation domain of p53 . The pathways involved are primarily related to the p53 signaling pathway, which regulates various cellular processes such as DNA repair, apoptosis, and senescence .
Comparación Con Compuestos Similares
Similar Compounds
Nutlin-3a: A well-known inhibitor that binds to the N-terminus of MDM2 and blocks its interaction with p53.
RG7112: Another inhibitor that targets the p53-MDM2 interaction and has shown promise in preclinical studies.
MI-77301: A spirooxindole-based inhibitor with high affinity for MDM2.
Uniqueness
The p53 and MDM2 proteins-interaction-inhibitor (chiral) is unique due to its chiral nature, which can enhance its binding specificity and reduce off-target effects. This chiral property allows for better enantioselectivity in its interactions, potentially leading to improved therapeutic outcomes .
Propiedades
IUPAC Name |
3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861268 | |
| Record name | 3-(5-Oxoprolyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117241-40-4 | |
| Record name | Pidotimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





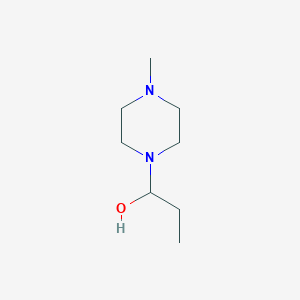
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
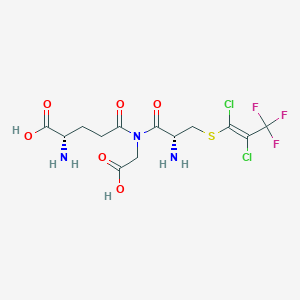
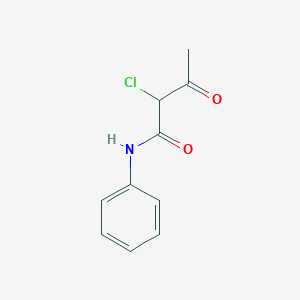
![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)

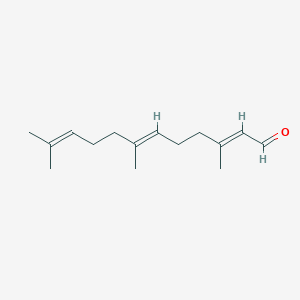
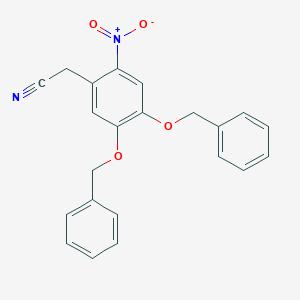



![6-Methyl-6H-pyrrolo[3,4-b]pyrazine](/img/structure/B56426.png)